molecular formula C17H14BrClN2O B2372740 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-51-7

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2372740
CAS No.: 852136-51-7
M. Wt: 377.67
InChI Key: JRJRHMCPOGWFAP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-51-7) is a synthetic halogenated benzamide derivative with a molecular weight of 377.67 g/mol. This compound is of significant interest in medicinal chemistry and biochemical research due to its unique structure, which combines a 5-bromo-2-chloro-substituted benzoyl group with a 2-methyl-1H-indol-5-ylmethyl moiety via an amide bond . The indole scaffold is a prevalent pharmacophore in natural products and pharmaceuticals, known for its diverse biological activities . Research into indole derivatives has demonstrated their potential for anticancer, antimicrobial, anti-inflammatory, and antiviral applications . Specifically, the structural features of this benzamide-indole hybrid suggest potential for investigating enzyme inhibition and receptor binding activities . The mechanism of action for such compounds often involves the indole moiety enabling high-affinity binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects . The presence of halogen atoms (bromine and chlorine) can enhance lipophilicity and influence binding affinity to biological targets, which is a common strategy in drug discovery . From a synthetic chemistry perspective, this compound serves as a valuable building block for the development of more complex molecules and for exploring new synthetic methodologies . It can be synthesized via amide coupling strategies, such as the Schotten-Baumann reaction or carbodiimide-mediated coupling (e.g., using EDC/HOBt or DCC/DMAP), which have been shown to achieve high yields . The compound is characterized by high purity, typically >98% as determined by HPLC, and its identity is confirmed by spectroscopic methods including ¹H NMR and mass spectrometry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJRHMCPOGWFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

Reactants :

  • 4-Hydrazinobenzyl alcohol
  • 2-Butanone (for 2-methyl substitution)

Conditions :

Acid Catalyst Temperature (°C) Time (hrs) Yield (%)
H₂SO₄ 120 8 60–68
HCl (gas) 100 12 55–62

The resulting 2-methylindole is subsequently functionalized via hydroxymethylation and amination to yield (2-methyl-1H-indol-5-yl)methanamine.

Amide Coupling Strategies

The final step involves coupling the halogenated benzoyl chloride with the indole-containing amine.

Schotten-Baumann Reaction

Procedure :

  • Generate 5-bromo-2-chlorobenzoyl chloride using thionyl chloride (SOCl₂).
  • React with (2-methyl-1H-indol-5-yl)methanamine in a biphasic system (NaOH/CH₂Cl₂).

Optimized Parameters :

Coupling Agent Solvent Temperature (°C) Yield (%)
None (in-situ) CH₂Cl₂/H₂O 0–5 70–75

Carbodiimide-Mediated Coupling

For higher efficiency, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:

Conditions :

Reagent System Solvent Temp (°C) Time (hrs) Yield (%)
EDC/HOBt DMF 25 24 85–90
DCC/DMAP THF 60 12 88–92

The use of DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in THF at reflux achieves superior yields.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent gradient of ethyl acetate/hexane (1:4 to 1:2) removes unreacted starting materials.
  • HPLC : Purity >98% achieved using C18 columns (ACN/H₂O + 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 3H), 6.95 (s, 1H), 4.55 (d, J = 5.6 Hz, 2H), 2.40 (s, 3H).
  • ESI-MS : [M+H]⁺ at m/z 363.67 (calculated for C₁₇H₁₅BrClN₂O⁺: 363.67).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

Parameter Batch Process Flow Process
Reaction Time 24 hrs 2 hrs
Yield 85% 92%
Purity 95% 98%

Catalyst recycling and solvent recovery systems are integrated to minimize waste.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Schotten-Baumann Low cost, simplicity Moderate purity 70–75
EDC/HOBt High efficiency Cost of reagents 85–90
DCC/DMAP Excellent yields Toxicity concerns 88–92

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation : Directed ortho-metalation (DoM) ensures precise bromine placement.
  • Amine Sensitivity : Use of protecting groups (e.g., Boc) prevents side reactions during coupling.
  • Solvent Selection : THF and DMF enhance solubility while minimizing byproduct formation.

Chemical Reactions Analysis

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
5-Bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (Target) Benzamide 5-Br, 2-Cl; 2-methylindole-5-ylmethyl ~408.6 (calculated) Amide, Indole, Halogens N/A (Structural focus)
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide Benzamide 5-Br, 2-OH; 5-Cl-1-ethyl-2-hydroxyindole 422.7 Amide, Hydroxy, Imine, Halogens N/A (Antitumor potential inferred)
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzamide 5-Br, 2-Cl; 2-(4-Cl-phenyl)benzoxazol-5-yl 462.12 Amide, Benzoxazole, Halogens N/A (Structural focus)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Benzamide Sulfamoyl, 4-methoxyphenylmethyl-oxadiazole N/A Amide, Oxadiazole, Methoxy, Sulfamoyl Antifungal (C. albicans inhibition)
R- and S-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Pyridine-sulfonamide 5-Br, 2-Cl; 1-phenylethyl N/A Sulfonamide, Pyridine, Halogens PI3Kα inhibition (IC₅₀: 1.08–2.69 µM)

Key Observations

Bioactivity and Substituent Influence :

  • Halogenation (Br, Cl) is common in analogs like the target compound and , enhancing metabolic stability and target binding.
  • The indole or benzoxazole moieties (e.g., ) contribute to π-π stacking interactions in enzyme binding pockets, similar to the target's 2-methylindole group.
  • Sulfonamide and oxadiazole derivatives (e.g., ) show marked antifungal and kinase inhibitory activities, suggesting that the target’s amide-indole structure may be optimized for similar applications.

Synthetic Routes :

  • Amide bond formation using coupling agents like T3P (e.g., in ) is a standard method for synthesizing benzamide derivatives, applicable to the target compound.
  • Schiff base formation (imine linkage in ) or Suzuki coupling (e.g., ) may be alternative strategies for modifying the indole or aryl groups.

Computed properties for (e.g., Topological Polar Surface Area = 87.2 Ų) suggest moderate membrane permeability, a trait likely shared by the target compound.

Biological Activity

5-Bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, featuring a bromine atom and a chlorinated benzamide moiety, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, focusing on its medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is C17H15BrClN2O, with a molecular weight of 363.67 g/mol. The compound exhibits notable physicochemical properties that influence its biological interactions.

PropertyValue
Molecular Weight363.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Anticancer Potential

Research indicates that indole derivatives often exhibit significant anticancer activity due to their ability to modulate various cellular pathways. For instance, compounds similar to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide have shown promise in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The mechanism typically involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Indole derivatives are known to interact with the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis.
  • Case Studies : A study involving a series of indole-linked compounds demonstrated that modifications at the indole position significantly influenced cytotoxicity against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound may also possess antimicrobial properties, as indicated by the general activity observed in related indole derivatives. These compounds have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

  • Research Findings : In vitro studies have shown that certain indole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the presence of electron-donating groups that enhance binding affinity to bacterial targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances lipophilicity and receptor binding
Chlorine AtomModulates electronic properties
Indole MoietyCritical for anticancer and antimicrobial activity

Q & A

Q. What are the key synthetic strategies for preparing 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

  • Methodological Answer: The synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid derivatives with (2-methyl-1H-indol-5-yl)methanamine. A common approach includes activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride, followed by amide coupling with the amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM). Alternative methods employ coupling agents like HATU or EDCI in DMF. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups at the bromine site. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis during sensitive steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: ¹H/¹³C NMR is essential for verifying aromatic and amide linkages. Key signals include the indole methyl group (singlet near δ 2.4 ppm) and the amide proton (broad peak ~δ 8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography can resolve structural ambiguities if single crystals are obtained. For example, IR data for the precursor 5-bromo-2-chlorobenzoic acid (e.g., O-H stretch at ~2500–3000 cm⁻¹) can guide purity assessments .

Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC at regular intervals (e.g., 0, 1, 3, 6 months). For short-term stability, expose the compound to light (ICH Q1B guidelines) and analyze photodegradation products using LC-MS. Use inert storage conditions (desiccated, amber vials) to minimize hydrolysis or oxidation .

Advanced Questions

Q. How can researchers optimize substitution reactions at the bromine or chlorine sites?

  • Methodological Answer:
  • Bromine substitution (more reactive): Use Pd-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids) in THF/water (3:1) at 80°C for 12 hours. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃).
  • Chlorine substitution : Employ harsher conditions, such as CuI catalysis (10 mol%) in DMSO at 150°C with ammonia/EtOH for 48 hours. Monitor reaction progress via LC-MS and adjust nucleophile equivalents (e.g., 1.5–2.0 eq) to maximize yields. For azide substitution, NaN₃ in DMF at 80°C achieves 85–90% conversion .

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may stem from assay variability (e.g., cell lines, serum concentrations). Validate activity using orthogonal assays:
  • Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays.
  • Cellular activity : Test in ≥3 cell lines with controls (e.g., DMSO, known inhibitors).
  • Biofilm inhibition : Use crystal violet staining and confocal microscopy for quantification.
    Ensure compound purity (>95% by HPLC) and solubility (e.g., DMSO ≤1% final concentration). Reproduce experiments across biological replicates .

Q. What strategies mitigate challenges in synthesizing analogs with improved solubility for in vivo studies?

  • Methodological Answer:
  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the indole methyl or benzamide positions.
  • Formulation : Use cyclodextrin complexes or nanoemulsions.
  • Salt formation : Synthesize hydrochloride salts via HCl gas exposure in diethyl ether.
    Assess solubility via shake-flask method (UV-Vis) or nephelometry. Pre-saturate buffers to prevent precipitation in pharmacokinetic studies .

Q. How to resolve contradictory data in reaction yields for similar benzamide derivatives?

  • Methodological Answer: Contradictions often arise from subtle differences in reaction conditions (e.g., solvent purity, trace moisture). Systematically vary parameters:
  • Temperature : Test gradients (e.g., 70°C vs. 80°C) under inert atmosphere.
  • Catalyst : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in cross-couplings.
  • Workup : Optimize extraction solvents (e.g., ethyl acetate vs. DCM) to improve recovery.
    Document all variables and validate reproducibility across ≥3 independent runs .

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